
Chloroethoxymethylsilane
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Overview
Description
Chloroethoxymethylsilane (CAS 2212-10-4), also known as chloromethyl-diethoxy-methylsilane, is an organosilicon compound with the molecular formula C₆H₁₅ClO₂Si and a molecular weight of 182.72 g/mol . It is characterized by a chloromethyl group (–CH₂Cl) attached to a silicon atom, which is further substituted with one methyl group and two ethoxy groups (–OCH₂CH₃). Key physical properties include:
This compound serves as a versatile intermediate in the synthesis of advanced materials, including silicone polymers and surface-modifying agents . Its reactivity is driven by the nucleophilic substitution of the chloromethyl group, which can occur under mild acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloroethoxymethylsilane can be synthesized through several methods. One common approach involves the reaction of chloromethylsilane with ethanol under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors where chloromethylsilane and ethanol are continuously fed into the system. The reaction is monitored to maintain optimal temperature and pressure conditions, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Chloroethoxymethylsilane undergoes various chemical reactions, including:
Substitution Reactions: It reacts with amines to form organosilicon amines.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and hydrochloric acid.
Common Reagents and Conditions:
Amines: React with this compound at room temperature to form organosilicon amines.
Water: Hydrolysis occurs readily, especially in the presence of moisture.
Major Products Formed:
Organosilicon Amines: Formed through substitution reactions with amines.
Silanols: Result from hydrolysis reactions.
Scientific Research Applications
Chloroethoxymethylsilane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of chloroethoxymethylsilane involves its ability to form stable bonds with both organic and inorganic materials. The silicon atom in the compound can form strong covalent bonds with oxygen, nitrogen, and carbon atoms, making it an effective coupling agent. This property is exploited in various applications, including surface modification and the synthesis of hybrid materials .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares Chloroethoxymethylsilane with structurally related organosilicon compounds:
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Boiling Point (°C) | Density (g/cm³) |
---|---|---|---|---|---|
This compound | C₆H₁₅ClO₂Si | 182.72 | –CH₂Cl, –OCH₂CH₃ (×2), –CH₃ | 160 | 0.974 |
2-Chloroethyltriethoxysilane | C₈H₁₉ClO₃Si | 226.77 | –CH₂CH₂Cl, –OCH₂CH₃ (×3) | Not reported | Not reported |
1-Chloroethyltrichlorosilane | C₂H₄Cl₄Si | 212.92 | –CH₂CH₂Cl, –Cl (×3) | Not reported | Not reported |
Dimethylmethoxychlorosilane | C₃H₉ClOSi | 124.64 | –CH₃ (×2), –OCH₃, –Cl | 97–99 | 1.05 |
Diethoxymethylsilane | C₅H₁₄O₂Si | 134.25 | –OCH₂CH₃ (×2), –CH₃ | 134.5 | 0.9627 |
Triethoxymethylsilane | C₇H₁₈O₃Si | 178.30 | –OCH₂CH₃ (×3), –CH₃ | 145 | 0.8948 |
Key Observations :
- This compound balances ethoxy groups (moderate reactivity) with a chloromethyl group (high reactivity), enabling controlled functionalization .
- 2-Chloroethyltriethoxysilane (CAS 18279-67-9) has a longer chloroethyl chain and three ethoxy groups, likely increasing hydrophobicity but reducing hydrolysis rates compared to this compound .
- Dimethylmethoxychlorosilane (CAS 1825-68-9) lacks ethoxy groups, making it less stable in aqueous environments but useful for methoxysilylations .
Q & A
Basic Research Questions
Q. What are the optimal synthesis conditions for Chloroethoxymethylsilane (C₆H₁₅ClO₂Si), and how do variations in reaction parameters influence yield?
- Methodological Answer : Synthesis typically involves the reaction of chloromethyldimethylsilane with ethanol under controlled conditions. Key parameters include temperature (maintained below 160°C to avoid decomposition), stoichiometric ratios (excess ethanol to drive esterification), and catalyst selection (e.g., HCl or Lewis acids). Yield optimization requires real-time monitoring via gas chromatography (GC) with flame ionization detection (FID) . Physical properties such as boiling point (160°C) and density (0.974 g/cm³) should guide reactor design and solvent selection .
Q. How can researchers safely handle this compound given its reactivity and toxicity?
- Methodological Answer : Safety protocols must include:
- Use of fume hoods and personal protective equipment (PPE) to prevent inhalation (P305+P351+P338) .
- Storage in inert, airtight containers away from moisture to avoid hydrolysis.
- Neutralization of waste using alkaline solutions (e.g., sodium bicarbonate) before disposal via licensed hazardous waste facilities .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR (¹H, ¹³C, and ²⁹Si) : Identifies structural integrity, with ²⁹Si NMR resolving siloxane bond formation .
- FT-IR : Detects characteristic Si-O-C (1050–1100 cm⁻¹) and Si-Cl (500–600 cm⁻¹) stretches .
- GC-MS : Validates purity and identifies byproducts like ethoxysilane oligomers .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., hydrolysis vs. condensation) impact the functionalization of this compound in organosilicon chemistry?
- Methodological Answer : Kinetic studies using stopped-flow FT-IR or Raman spectroscopy can track hydrolysis rates (dependent on pH and water activity) versus condensation pathways (influenced by catalysts like amines). Computational modeling (DFT or MD simulations) predicts transition states and activation energies, aiding in selective pathway control . Contradictions in literature data (e.g., conflicting rate constants) should be resolved via standardized reaction conditions and replicate experiments .
Q. What strategies resolve discrepancies in reported thermodynamic properties (e.g., enthalpy of formation) for this compound?
- Methodological Answer :
- Cross-validate data from authoritative sources (NIST Chemistry WebBook, CRC Handbook) .
- Re-measure properties using calorimetry under controlled humidity and temperature.
- Apply error analysis (e.g., propagation of uncertainty) to assess measurement reliability .
Q. How can computational chemistry (e.g., QSAR or molecular dynamics) predict the environmental persistence of this compound degradation products?
- Methodological Answer :
- Parameterize models using experimental hydrolysis rate data and partition coefficients (log P).
- Simulate degradation pathways (e.g., silanol formation) under varied environmental conditions (pH, UV exposure).
- Validate predictions with LC-MS/MS analysis of real-world samples .
Q. Data Analysis and Critical Evaluation
Q. What statistical methods are appropriate for analyzing reproducibility in this compound synthesis experiments?
- Methodological Answer :
- Use ANOVA to compare yields across batches.
- Apply Grubbs’ test to identify outliers caused by moisture contamination or catalyst deactivation.
- Report uncertainties (e.g., ±0.5% for GC-MS purity) with significant figures aligned with instrument precision .
Q. How should researchers address contradictions in catalytic efficiency studies for this compound functionalization?
- Methodological Answer :
- Conduct meta-analysis of published data, noting variables like solvent polarity or catalyst loading.
- Design controlled experiments to isolate confounding factors (e.g., trace water content).
- Use Arrhenius plots to compare activation energies across studies .
Q. Experimental Design and Ethics
Q. What controls are essential when studying this compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Include inert atmosphere controls (N₂/Ar) to exclude oxygen-mediated side reactions.
- Use internal standards (e.g., tetramethylsilane) in NMR to quantify reaction progress.
- Validate reproducibility via triplicate runs with independent reagent batches .
Q. How can researchers ensure ethical compliance when collaborating on this compound-related projects?
Properties
Molecular Formula |
C3H6ClOSi |
---|---|
Molecular Weight |
121.62 g/mol |
InChI |
InChI=1S/C3H6ClOSi/c4-1-2-5-3-6/h1-3H2 |
InChI Key |
UKWBZRLBBJESRH-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)OC[Si] |
Origin of Product |
United States |
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